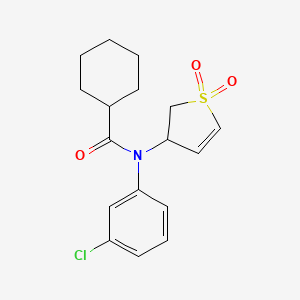

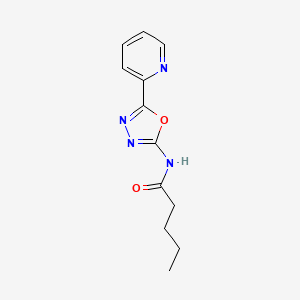

![molecular formula C21H19FN4O2S B2833138 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-03-6](/img/structure/B2833138.png)

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the CAS Number: 1291486-53-7 . It has a molecular weight of 320.35 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 . This indicates that the molecule contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 320.35 . The InChI Code is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 .Scientific Research Applications

Herbicidal Activity

Research on related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine with an aryl amine, showcase the utility of the [1,2,4]triazolo[4,3-a]pyridine scaffold in developing effective herbicides (Moran, 2003).

Anticancer Effects

Modifications of N-aryl[1,2,4]triazolo[4,3-a]pyridine sulfonamides have led to compounds with notable anticancer effects. For instance, replacing the acetamide group with an alkylurea moiety in such compounds has resulted in potent antiproliferative activities against various human cancer cell lines, while significantly reducing acute oral toxicity. These findings highlight the potential of these derivatives as effective anticancer agents with lower toxicity (Wang et al., 2015).

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued with the goal of creating effective antibacterial agents. By reacting certain precursors with active methylene compounds and hydrazine derivatives, researchers have developed compounds that exhibit high antibacterial activity, underscoring the versatility of the sulfonamide group in antibiotic development (Azab et al., 2013).

Insecticidal Properties

A novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety has been synthesized, demonstrating potent insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research suggests that such compounds could serve as effective insecticidal agents, offering new avenues for pest control strategies (Soliman et al., 2020).

Antifungal and Insecticidal Activity

Another study on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed that some derivatives displayed good antifungal and insecticidal activities. This research not only highlights the potential of these compounds in agricultural applications but also contributes to the understanding of structure-activity relationships within this chemical class (Xu et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, triazoles and their derivatives are an active area of research due to their wide range of potential therapeutic applications . They are being studied for their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name |

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRIVUMHFXQPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

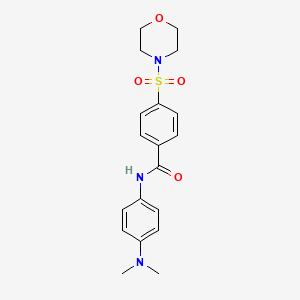

![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)

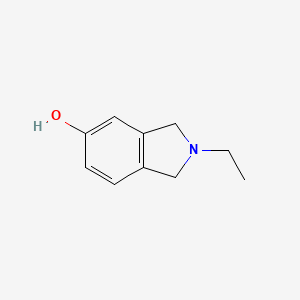

![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)

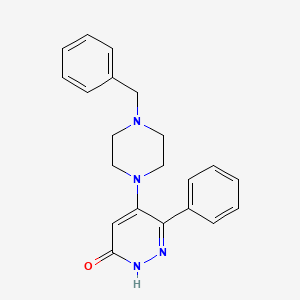

![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2833075.png)